molecular formula C9H9N3O2 B2488196 2,6-dimethyl-5-nitro-2H-indazole CAS No. 1092346-56-9

2,6-dimethyl-5-nitro-2H-indazole

Cat. No.: B2488196
CAS No.: 1092346-56-9
M. Wt: 191.19
InChI Key: WUUCOIZEKRTSGE-UHFFFAOYSA-N
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Description

2,6-Dimethyl-5-nitro-2H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry. The compound’s structure consists of a fused benzene and pyrazole ring, with two methyl groups at positions 2 and 6, and a nitro group at position 5.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethyl-5-nitro-2H-indazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using hydrogenation or other reducing agents.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products:

    Reduction of the nitro group: yields 2,6-dimethyl-5-amino-2H-indazole.

    Substitution reactions: can yield various substituted indazoles depending on the reagents used.

Scientific Research Applications

2,6-Dimethyl-5-nitro-2H-indazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 2,3-Dimethyl-6-nitro-2H-indazole
  • 2-Methyl-5-nitro-2H-indazole
  • 5-Nitro-2H-indazole

Comparison: 2,6-Dimethyl-5-nitro-2H-indazole is unique due to the specific positioning of its methyl and nitro groups, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

2,6-dimethyl-5-nitroindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-6-3-8-7(5-11(2)10-8)4-9(6)12(13)14/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUUCOIZEKRTSGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN(C=C2C=C1[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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